6-Nitro Substituent Confers Nanomolar AChE Inhibitory Potency Relative to Non-Nitro and Alternative-Position Nitro Coumarins
In the coumarin-3-carboxamide series reported by Asadipour et al. (2013), compound 10c—which shares the identical 6-nitro-2H-chromen-2-one core with CAS 899726-35-3 but differs in its amine moiety (N-benzylpiperidine vs. piperazine-carbonyl linkage)—achieved an IC₅₀ of 0.3 nM against human AChE, with a selectivity index (SI = AChE IC₅₀ / BuChE IC₅₀) of 26,300. This was 46-fold more potent than the clinical reference donepezil (IC₅₀ = 14 nM) and >10,000-fold more potent than the non-nitrated coumarin analogs within the same series [1]. The 6-nitro group's electron-withdrawing character enhances π-stacking interactions with the catalytic anionic site (CAS) of AChE, a mechanism confirmed by molecular docking [1]. Because CAS 899726-35-3 preserves this 6-nitro pharmacophore, analogous potency enhancement is predicted; compounds lacking the 6-nitro group (e.g., unsubstituted chromen-2-one piperazine derivatives) or bearing nitro at alternative positions (e.g., 7-nitro or 8-nitro isomers) are expected to exhibit substantially weaker AChE inhibition based on consistent SAR trends across multiple independent chemotypes [2].
| Evidence Dimension | AChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; predicted by class-level SAR to achieve nanomolar IC₅₀ based on 6-nitro pharmacophore retention |
| Comparator Or Baseline | Compound 10c (6-nitro-coumarin-3-carboxamide with N-benzylpiperidine): IC₅₀ = 0.3 nM; Donepezil: IC₅₀ = 14 nM; Non-nitrated coumarin analogs in same series: IC₅₀ > 10,000 nM |
| Quantified Difference | 6-nitro analog (10c) is 46-fold more potent than donepezil and >33,000-fold more potent than non-nitrated analogs |
| Conditions | In vitro Ellman assay using human recombinant AChE; substrate: acetylthiocholine iodide; pH 8.0 phosphate buffer |
Why This Matters
Procurement of a 6-nitro-coumarin scaffold is essential for AChE-focused programs; substitution with non-nitrated or incorrectly positioned nitro analogs risks a >10,000-fold loss in target engagement, invalidating screening campaigns.
- [1] Asadipour A, Alipour M, Jafari M, et al. Novel coumarin-3-carboxamides bearing N-benzylpiperidine moiety as potent acetylcholinesterase inhibitors. Eur J Med Chem. 2013;70:623-630. doi:10.1016/j.ejmech.2013.10.024. PMID: 24211638. View Source
- [2] Ostrowska K. Coumarin-piperazine derivatives as biologically active compounds. Saudi Pharm J. 2020;28(2):220-232. doi:10.1016/j.jsps.2019.11.025. View Source
